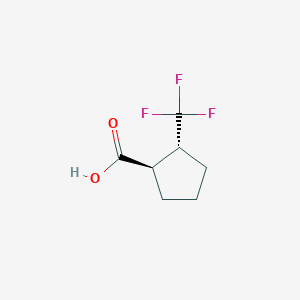
(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a chiral compound featuring a cyclopentane ring substituted with a trifluoromethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid typically involves the introduction of the trifluoromethyl group onto a cyclopentane ring followed by carboxylation. One common method is the trifluoromethylation of cyclopentane derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting trifluoromethylated cyclopentane can then be oxidized to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as increased resistance to degradation.
Mécanisme D'action
The mechanism by which (1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-(Difluoromethyl)cyclopentane-1-carboxylic acid
- (1R,2R)-2-(Fluoromethyl)cyclopentane-1-carboxylic acid
- (1R,2R)-2-(Trifluoromethyl)cyclohexane-1-carboxylic acid
Uniqueness
(1R,2R)-2-(Trifluoromethyl)cyclopentane-1-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in pharmaceutical and industrial applications.
Propriétés
Numéro CAS |
2155840-10-9 |
|---|---|
Formule moléculaire |
C7H9F3O2 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
2-(trifluoromethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-3-1-2-4(5)6(11)12/h4-5H,1-3H2,(H,11,12) |
Clé InChI |
RKYLBCFPTQKTNH-UHFFFAOYSA-N |
SMILES |
C1CC(C(C1)C(F)(F)F)C(=O)O |
SMILES canonique |
C1CC(C(C1)C(F)(F)F)C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


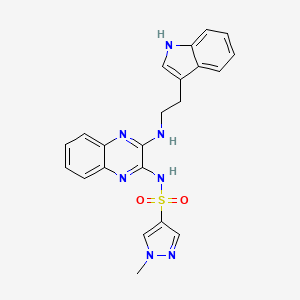
![Methyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate](/img/new.no-structure.jpg)

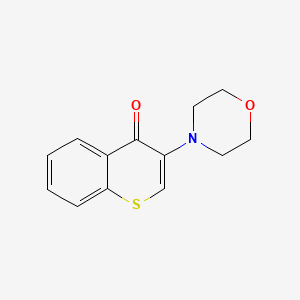

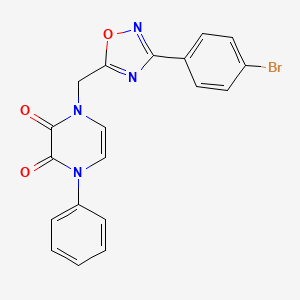
![3-(2,4-Dimethoxyphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2958858.png)
![3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2958859.png)

![1-(2-chlorophenyl)-3-[(thiophen-3-yl)methyl]-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2958868.png)
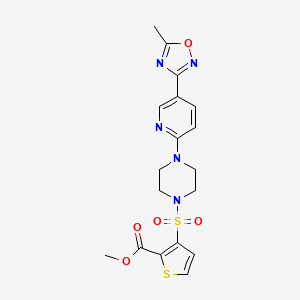
![4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2958870.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2958871.png)

